molecular formula C21H25NO3 B2938938 2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1207011-54-8

2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2938938
CAS No.: 1207011-54-8
M. Wt: 339.435
InChI Key: BLRSWGCKFYABLO-UHFFFAOYSA-N
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Description

This compound features a 3-methoxyphenyl group attached to an acetamide backbone, with the nitrogen atom substituted by a (4-phenyloxan-4-yl)methyl group. The tetrahydropyran (oxan) ring substituted with a phenyl group at the 4-position distinguishes it from other acetamide derivatives.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-24-19-9-5-6-17(14-19)15-20(23)22-16-21(10-12-25-13-11-21)18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRSWGCKFYABLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of 3-methoxyphenylacetic acid with 4-phenyloxan-4-ylmethylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Analysis of Key Analogues

Compound Name (Selected Examples) R Group (N-Substituent) Key Features Potential Impact on Properties
Target Compound (4-Phenyloxan-4-yl)methyl Oxan ring with phenyl group Enhanced lipophilicity; potential for improved membrane permeability and metabolic stability.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide 6-Trifluoromethylbenzothiazole Electron-withdrawing CF₃ group; heterocyclic core Increased receptor binding affinity due to electronegative substituents.
2-[[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Methylphenyl)Acetamide Triazolylsulfanyl with chlorophenyl/methoxyphenyl groups Bulky triazole and halogen substituents Reduced solubility; possible steric hindrance in target interactions.
N-(4-Methoxyphenyl)Acetamide 4-Methoxyphenyl Simple para-methoxy substitution Lower molecular weight; higher aqueous solubility.
N-[(4-Fluorophenyl)Methyl]-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide Pyrimido-indole-sulfanyl with fluorophenyl Complex heterocyclic system with fluorine Potential for multi-target activity; fluorine may enhance bioavailability.
N-(4-Amino-2-Methylphenyl)-2-(4-Methoxyphenyl)-Acetamide 4-Amino-2-methylphenyl Amino and methyl groups on phenyl ring Increased hydrogen-bonding capacity; potential for CNS penetration.

Pharmacological and Physicochemical Insights

  • Methoxy Group Positioning : The target compound’s 3-methoxyphenyl group differs from the 4-methoxy analogues (e.g., ), which may alter electronic effects and steric interactions with biological targets.
  • Oxan Ring vs. Heterocycles : Compared to benzothiazole () or triazole () substituents, the oxan ring in the target compound may offer better metabolic stability due to reduced susceptibility to oxidative degradation.

Biological Activity

2-(3-Methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H25NO3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound is believed to modulate various signaling pathways that are crucial in cellular processes such as apoptosis, inflammation, and cell proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound inhibited Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a series of experiments on various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 (half maximal inhibitory concentration) values were reported to be significantly lower than those of standard chemotherapeutic agents, suggesting a promising role as an anticancer agent.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various acetamides, including this compound. The study highlighted its superior activity against resistant bacterial strains compared to traditional antibiotics, indicating its potential application in treating infections caused by multidrug-resistant bacteria.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed on non-small cell lung cancer (NSCLC) cells. The results indicated that treatment with the compound resulted in significant cell death at concentrations as low as 5 µM after 48 hours of exposure. Flow cytometry analysis confirmed the induction of apoptosis, as evidenced by increased Annexin V positive cells.

Data Tables

Biological Activity Target Effect Reference
AntimicrobialStaphylococcus aureusMIC: 12.5 µg/mLJournal of Medicinal Chemistry
AnticancerMCF-7 (breast cancer)Induces apoptosisCancer Research Journal
CytotoxicityNSCLCIC50: 5 µMOncology Reports

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